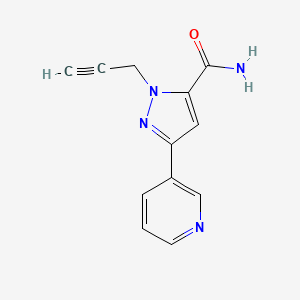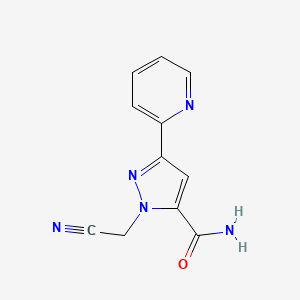
2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
“2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine” is a compound that contains a pyridine ring and a pyrazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a five-membered aromatic heterocycle, characterized by a 1,2-diazole core .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyridine ring and a pyrazole ring . The pyrazole ring is a five-membered aromatic heterocycle, characterized by a 1,2-diazole core .
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Compounds related to 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine are used in the synthesis of complex heterocyclic structures, demonstrating their utility in creating functionalized molecules. For instance, direct metalation of heteroaromatic esters and nitriles using mixed lithium-cadmium base, followed by subsequent conversion to various dipyridopyrimidinones, showcases the versatility of these compounds in organic synthesis. These transformations lead to the creation of molecules with potential bactericidal and fungicidal activities, as well as promising cytotoxic activities against certain cancer cell lines (Bentabed-Ababsa et al., 2010).
Functional Materials Development
The synthesis and characterization of (pyrazolyl)-(phosphinoyl)pyridine metal complexes have been explored for their applications in catalysis, specifically in ethylene oligomerization. These studies highlight the role of such compounds in developing catalysts that lead to efficient production of higher oligomers, indicating their significance in the chemical industry (Nyamato et al., 2015).
Biological Applications
Pyrazolyl derivatives, including those related to this compound, have been studied for their antimicrobial and antimycobacterial activities. The synthesis of nicotinic acid hydrazide derivatives and their screening against various bacterial and fungal strains demonstrate the potential of these compounds in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes . For instance, some imidazole and indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Related compounds have been found to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQXPBKIMSOVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=N2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















